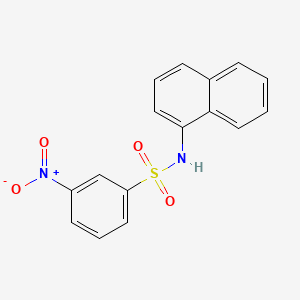

N-(1-萘基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It finds application in quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .

Synthesis Analysis

“N-(1-Naphthyl)ethylenediamine” was first synthesized in 1939 by Bratton and Marshal . It has been used extensively as a coupling reagent for the determination of a variety of compounds such as aromatic primary and secondary amines, thiol-containing compounds, nitrite, nitrate, sugars, and metals .Molecular Structure Analysis

The compound was characterized using single crystal X-ray diffraction study and spectroscopy methods including UV–Vis, IR, and NMR spectroscopy . The compound crystallizes in the orthorhombic system space group P2 1 2 1 2 1 and possesses syn-configuration about the azomethine (–CH=N–) bond .Chemical Reactions Analysis

The compound readily undergoes a diazonium coupling reaction in the presence of nitrite and sulfanilamide, to give a strongly colored azo compound . This process is used to identify and measure the amount of nitrites in a water sample, by measuring the absorption of the resulting solution with a spectrophotometer .Physical And Chemical Properties Analysis

The negative ion mass spectrum of the compound is remarkably simple and essentially free of background signals except two characteristic peaks at m/z 61.98 and 124.98, corresponding to [NO3]– and [HNO3+NO3]–, respectively .科学研究应用

有机化学中的衍生物鉴定:Sasin等人(1960年)探索了类似m-硝基苯磺酰胺的衍生物,用于鉴定特定的胺类化合物。他们发现m-硝基苯磺酰胺和p-硝基苯磺酰胺在有机化学中具有有效的鉴定作用 (Sasin et al., 1960)。

化学合成与应用:Katritzky等人(1993年)提出了一种新颖的方法,用于制备3-氨基-4-羟基苯磺酰胺前体,这对合成“酸性茜紫N”衍生物非常有用,展示了该化合物在合成化学中的相关性 (Katritzky et al., 1993)。

分析化学:Marshall等人(1937年)研究了对氨基苯磺酰胺,与N-(1-萘基)-3-硝基苯磺酰胺密切相关,对其吸收和排泄进行了调查。他们开发了一种方法来确定血液和尿液中的这种物质,说明了其在分析化学中的用途 (Marshall et al., 1937)。

次级胺的制备:Fukuyama等人(1995年)表明2-和4-硝基苯磺酰胺在制备次级胺方面非常多才多艺,突出了它们在有机合成中的实用性 (Fukuyama et al., 1995)。

生物医学研究:Abbasi等人(2020年)合成了新的N-烷基/芳基-N-(2,3-二氢-1,4-苯并二氧杂环己-6-基)-4-硝基苯磺酰胺,研究了它们的生物膜抑制作用和细胞毒性,显示了该化合物在生物医学研究中的潜力 (Abbasi et al., 2020)。

电化学和传感器开发:Mirzaee(2019年)发现1-亚硝基-2-萘酚,与所讨论的化合物在结构上相似,可用作选择性和敏感性离子选择性电极的传感材料,表明了它在电化学和传感器技术中的应用 (Mirzaee, 2019)。

抗菌研究:Abbasi等人(2015年)合成了使用萘衍生物的化合物,并研究了它们的抗菌潜力,展示了这些化合物在抗菌研究中的重要性 (Abbasi et al., 2015)。

作用机制

安全和危害

未来方向

The Schiff bases of “N-(1-Naphthyl)ethylenediamine” have been used as chemosensors for various ions . The compound was synthesized and employed for fluoride ion recognition . Future research could explore the development of novel chemical tools targeting the auxin pathway, which will be useful in both agriculture and horticulture .

属性

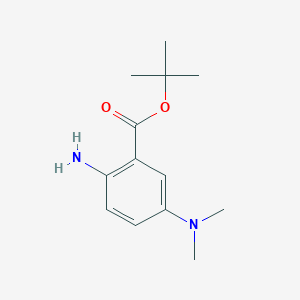

IUPAC Name |

N-naphthalen-1-yl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFWFLHGNPQTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)